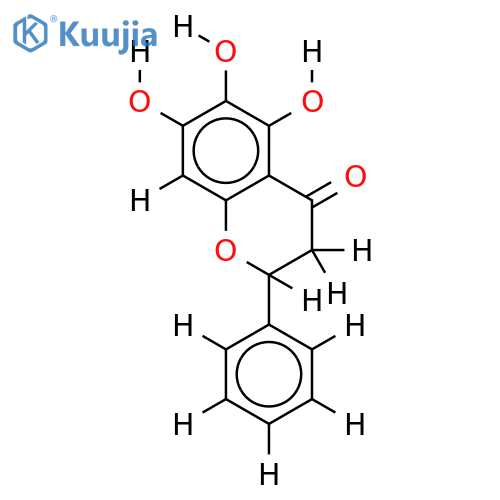Cas no 35683-17-1 ((2S)-5,6,7-Trihydroxy-2-phenyl-2,3-dihydrochromen-4-one)

(2S)-5,6,7-Trihydroxy-2-phenyl-2,3-dihydrochromen-4-one 化学的及び物理的性質
名前と識別子
-
- Dihydrobaicalein
- (2S)-dihydrobaicalein
- (2s)-5,6,7-trihydroxyflavanone
- (2S)-5,6,7-Trihydroxy-2-phenyl-2,3-dihydrochromen-4-one
- starbld0010028
- CS-0148930
- 5,6,7-Trihydroxy-2-phenylchroman-4-one
- 5,6,7-trihydroxy-2-phenyl-2,3-dihydrochromen-4-one
- SCHEMBL12068882
- AKOS040761621
- 5,6,7-trihydroxyflavanone
- HY-N8692
- LMPK12140610
- 2,3-Dihydro-5,6,7-trihydroxy-2-phenyl-4H-1-benzopyran-4-one
- CHEBI:196258
- 35683-17-1
- DTXSID001188384
- BAICALEIN_met006
-
- インチ: 1S/C15H12O5/c16-9-6-11(8-4-2-1-3-5-8)20-12-7-10(17)14(18)15(19)13(9)12/h1-5,7,11,17-19H,6H2/t11-/m0/s1
- InChIKey: GPDJGLOROGNHJD-NSHDSACASA-N
- ほほえんだ: O1C2C([H])=C(C(=C(C=2C(C([H])([H])[C@@]1([H])C1C([H])=C([H])C([H])=C([H])C=1[H])=O)O[H])O[H])O[H]
計算された属性
- せいみつぶんしりょう: 272.06847348g/mol
- どういたいしつりょう: 272.06847348g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 5
- 重原子数: 20
- 回転可能化学結合数: 1
- 複雑さ: 365
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.4
- トポロジー分子極性表面積: 87
じっけんとくせい
- 色と性状: Powder
(2S)-5,6,7-Trihydroxy-2-phenyl-2,3-dihydrochromen-4-one 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TargetMol Chemicals | TN3848-5mg |
Dihydrobaicalein |
35683-17-1 | 99.86% | 5mg |
¥ 2900 | 2024-07-20 | |
| TargetMol Chemicals | TN3848-50mg |
Dihydrobaicalein |
35683-17-1 | 99.86% | 50mg |
2024-07-20 | ||
| TargetMol Chemicals | TN3848-10mg |
Dihydrobaicalein |
35683-17-1 | 99.86% | 10mg |
¥ 4290 | 2024-07-20 | |
| A2B Chem LLC | AF89695-5mg |
Dihydrobaicalein |
35683-17-1 | 99% | 5mg |
$765.00 | 2024-04-20 | |
| Ambeed | A1434438-5mg |
5,6,7-Trihydroxy-2-phenylchroman-4-one |
35683-17-1 | 98% | 5mg |
$1124.0 | 2025-02-27 | |
| TargetMol Chemicals | TN3848-25mg |
Dihydrobaicalein |
35683-17-1 | 99.86% | 25mg |
¥ 6850 | 2024-07-20 | |
| TargetMol Chemicals | TN3848-1mg |
Dihydrobaicalein |
35683-17-1 | 99.86% | 1mg |
¥ 1300 | 2024-07-20 |
(2S)-5,6,7-Trihydroxy-2-phenyl-2,3-dihydrochromen-4-one 関連文献
-
Lara Cala,Abraham Mendoza,Francisco J. Fañanás,Félix Rodríguez Chem. Commun., 2013,49, 2715-2717
-
Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908
-
Yu-Qi Gao,Yi Hou,Liming Zhu,Guzhou Chen,Dongyang Xu,Sheng-Yong Zhang,Yupeng He RSC Adv., 2019,9, 29005-29009
-
Yi Jiang,Yibo Chen,Mingjian Zhang,Yang Qiu,Feng Pan RSC Adv., 2016,6, 51871-51876
-
Tenglong Mei,Chuang Wang,Meng Liao,Jiaxin Li,Liyuan Wang,Chengqiang Tang,Xuemei Sun,Bingjie Wang,Huisheng Peng J. Mater. Chem. A, 2021,9, 10104-10109
-
Jing Zhang,Pu Xiao Polym. Chem., 2018,9, 1530-1540
-
Yang Zhang,Qiong Chen,Yan Wang,Xujun Zheng,Haiying Wang,Fahe Cao,Andrew C.-H. Sue,Hao Li Chem. Commun., 2020,56, 11887-11890
-
Monika Mazik,Christoph Geffert Org. Biomol. Chem., 2011,9, 2319-2326
-
Mingguang Ren,Qingyu Xu,Shoujuan Wang,Lu Liu,Fangong Kong Chem. Commun., 2020,56, 13351-13354
(2S)-5,6,7-Trihydroxy-2-phenyl-2,3-dihydrochromen-4-oneに関する追加情報
Exploring the Versatile Compound: (2S)-5,6,7-Trihydroxy-2-phenyl-2,3-dihydrochromen-4-one (CAS No. 35683-17-1)
The (2S)-5,6,7-Trihydroxy-2-phenyl-2,3-dihydrochromen-4-one (CAS No. 35683-17-1) is a fascinating flavonoid derivative that has garnered significant attention in both academic research and industrial applications. This compound, often referred to as a dihydroflavonol, belongs to the chromen-4-one family and is characterized by its unique trihydroxy and phenyl substitutions. Its structural complexity and biological activity make it a subject of interest for researchers exploring natural products, pharmaceuticals, and cosmetic formulations.
One of the most intriguing aspects of (2S)-5,6,7-Trihydroxy-2-phenyl-2,3-dihydrochromen-4-one is its potential role in antioxidant and anti-inflammatory applications. Recent studies have highlighted its ability to scavenge free radicals, making it a promising candidate for skincare products aimed at reducing oxidative stress and aging. This aligns with the growing consumer demand for natural and sustainable ingredients in cosmetics, a trend that has been amplified by the rise of clean beauty movements.
In the pharmaceutical sector, 35683-17-1 has been investigated for its potential therapeutic benefits. Preliminary research suggests that it may exhibit neuroprotective properties, which could be valuable in the development of treatments for neurodegenerative diseases like Alzheimer's and Parkinson's. These findings are particularly relevant given the increasing global focus on brain health and the search for novel compounds that can mitigate cognitive decline.
The synthesis and extraction of (2S)-5,6,7-Trihydroxy-2-phenyl-2,3-dihydrochromen-4-one are areas of active research. While it can be isolated from certain plant sources, synthetic routes are being optimized to ensure higher yields and purity. This is crucial for meeting the demands of industries that require large quantities of this compound for drug development and functional food applications. The latter is especially noteworthy, as consumers are increasingly seeking bioactive ingredients that can enhance the nutritional profile of everyday foods.
From a chemical perspective, the dihydrochromen-4-one core of this compound is responsible for its stability and reactivity. The presence of three hydroxyl groups at positions 5, 6, and 7 enhances its solubility in polar solvents, which is advantageous for formulation in aqueous systems. Meanwhile, the phenyl group at the 2-position contributes to its lipophilic character, enabling it to interact with biological membranes and proteins. This dual nature makes 35683-17-1 a versatile molecule for various applications.
Market trends indicate a rising interest in flavonoid-based compounds, driven by their perceived health benefits and natural origins. (2S)-5,6,7-Trihydroxy-2-phenyl-2,3-dihydrochromen-4-one is no exception, with suppliers and manufacturers reporting increased inquiries from sectors such as nutraceuticals, cosmeceuticals, and pharmaceuticals. This compound's potential to bridge the gap between traditional medicine and modern science is a key factor in its growing popularity.
In conclusion, (2S)-5,6,7-Trihydroxy-2-phenyl-2,3-dihydrochromen-4-one (CAS No. 35683-17-1) is a multifaceted compound with significant promise across multiple industries. Its unique chemical structure, combined with its biological activities, positions it as a valuable asset in the ongoing quest for innovative and sustainable solutions. As research continues to uncover new applications, this compound is likely to remain a focal point for scientists and industry professionals alike.
35683-17-1 ((2S)-5,6,7-Trihydroxy-2-phenyl-2,3-dihydrochromen-4-one) 関連製品
- 1805542-29-3(4-(Aminomethyl)-5-(difluoromethyl)-2-iodo-3-methylpyridine)
- 205598-51-2(H-D-Lys-NH2 Dihydrochloride)
- 2007917-24-8(Carbamic acid, N-[(3R,4R)-4-fluorotetrahydro-3-furanyl]-, 1,1-dimethylethyl ester, rel-)
- 2228845-90-5(1-2-(dimethylamino)phenyl-2-methylpropan-2-ol)
- 2248275-66-1(3-{[(tert-butoxy)carbonyl]amino}-1-methyl-1H-indole-2-carboxylic acid)
- 2171691-45-3(1-(5-aminopyridin-2-yl)azetidine-2-carboxamide)
- 64987-07-1(Methyl 2-(2-aminothiazol-4-yl)-2-oxoacetate)
- 78060-44-3(2-(Chloromethyl)-4-methylpyrimidine)
- 161196-87-8(2-Bromo-4-hydroxy-5-methoxybenzonitrile)
- 1213842-66-0((1R)-1-(5-BROMO-3-FLUORO(2-PYRIDYL))PROPYLAMINE)
